Lifirafenib Maleate
Description
Structure
2D Structure
Properties
CAS No. |
1854985-74-2 |
|---|---|
Molecular Formula |
C62H46F6N8O18 |
Molecular Weight |
1305.1 g/mol |
IUPAC Name |
bis(5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one);tris((Z)-but-2-enedioic acid) |
InChI |
InChI=1S/2C25H17F3N4O3.3C4H4O4/c2*26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23;3*5-3(6)1-2-4(7)8/h2*1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33);3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1-/t2*20-,21-,22-;;;/m00.../s1 |
InChI Key |
CETNPISTLYWCDC-SWWFIDOGSA-N |
Isomeric SMILES |
C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C1C2=C(C=CN=C2NC(=O)C1)OC3=CC4=C(O[C@H]5[C@@H]4[C@@H]5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F)C=C3.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Lifirafenib Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (formerly BGB-283), in its maleate salt form, is a novel and potent orally bioavailable inhibitor targeting both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2] Its dual-action mechanism offers a promising therapeutic strategy, particularly in cancers harboring BRAF mutations, such as melanoma and colorectal cancer, where resistance to first-generation BRAF inhibitors can be mediated by EGFR signaling feedback loops.[1][3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and preclinical characterization of Lifirafenib Maleate, including detailed experimental methodologies.
Chemical Structure and Properties
Lifirafenib is a benzimidazole derivative.[5] The maleate salt form is the subject of this guide.
Chemical Structure of Lifirafenib
Table 1: Physicochemical Properties of Lifirafenib and this compound
| Property | Value | Source |
| Lifirafenib (Free Base) | ||
| IUPAC Name | 5-[[(1R,1aS,6bR)-1-[6-(trifluoromethyl)-1H-benzimidazol-2-yl]-1a,6b-dihydro-1H-cyclopropa[b][1]benzofuran-5-yl]oxy]-3,4-dihydro-1H-1,8-naphthyridin-2-one | PubChem |
| Molecular Formula | C₂₅H₁₇F₃N₄O₃ | PubChem |
| Molecular Weight | 478.43 g/mol | PubChem |
| CAS Number | 1446090-79-4 | MedChemExpress |
| This compound | ||
| Molecular Formula | C₂₅H₁₇F₃N₄O₃ · C₄H₄O₄ | Various |
| Molecular Weight | 594.50 g/mol | Calculated |
| CAS Number | 1854985-74-2 | MedChemExpress |
| Solubility | DMSO: ≥ 100 mg/mL (209.02 mM) | MedChemExpress |
Mechanism of Action
Lifirafenib is a potent inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, as well as the V600E mutant of B-RAF.[5] It also demonstrates significant inhibitory activity against EGFR.[1] The dual inhibition of both RAF and EGFR is critical for overcoming the acquired resistance to BRAF inhibitors observed in some cancers, particularly BRAF-mutant colorectal cancer, where EGFR signaling is a key escape mechanism.[1][4]
Table 2: In Vitro Inhibitory Activity of Lifirafenib
| Target | IC₅₀ (nM) | Source |
| B-RAF (V600E) | 23 | MedChemExpress, Selleck Chemicals |
| EGFR | 29 | MedChemExpress, Selleck Chemicals |
| A-RAF | Data not available | |
| C-RAF | 6.5 | ResearchGate |
| EGFR (T790M/L858R) | 495 | Selleck Chemicals |
Signaling Pathway
The binding of Lifirafenib to both RAF kinases and EGFR disrupts the MAPK/ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.
Caption: Lifirafenib inhibits both EGFR at the cell membrane and RAF kinases in the cytoplasm, blocking the MAPK/ERK signaling pathway.
Experimental Protocols
Biochemical Kinase Assays
Objective: To determine the in vitro inhibitory activity (IC₅₀) of Lifirafenib against recombinant B-RAF (V600E) and EGFR kinases.
Methodology:
-
Assay Principle: The inhibitory effect of Lifirafenib is measured by quantifying the phosphorylation of a substrate by the target kinase.
-
General Protocol Outline:
-
Recombinant human B-RAF (V600E) or EGFR kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
Serial dilutions of Lifirafenib (or vehicle control) are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as radioactive phosphate incorporation (³²P-ATP), fluorescence resonance energy transfer (FRET), or antibody-based detection (e.g., ELISA).
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Assays
1. ERK Phosphorylation Assay
Objective: To assess the ability of Lifirafenib to inhibit the phosphorylation of ERK, a downstream effector of the RAF/MEK pathway, in cancer cell lines.
Methodology:
-
Cell Lines: BRAF V600E-mutant colorectal cancer cell lines (e.g., WiDr) or other relevant cancer cell lines are used.
-
Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of Lifirafenib or DMSO (vehicle control) for a specified duration (e.g., 2 hours).
-
Following treatment, the cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membranes are probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) system.
-
The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of inhibition.
-
2. Cell Proliferation Assay
Objective: To evaluate the cytotoxic and anti-proliferative effects of Lifirafenib on various cancer cell lines.
Methodology:
-
Assay Principle: The number of viable cells is quantified after treatment with Lifirafenib.
-
Commonly Used Assays:
-
MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
CCK-8 Assay: A more sensitive and convenient colorimetric assay where a water-soluble tetrazolium salt is reduced by cellular dehydrogenases to produce an orange-colored formazan.
-
-
Protocol (General):
-
Cancer cells are seeded in 96-well plates at a predetermined density.
-
After allowing the cells to attach, they are treated with a range of concentrations of Lifirafenib for a prolonged period (e.g., 72 hours).
-
The respective assay reagent (MTT or CCK-8) is added to each well, and the plates are incubated for a few hours.
-
The absorbance is measured using a microplate reader at the appropriate wavelength.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) is determined.
-
In Vivo Tumor Xenograft Studies
Objective: To assess the anti-tumor efficacy of Lifirafenib in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) are typically used.
-
Tumor Implantation: Human cancer cells (e.g., WiDr or NCI-H1395) are injected subcutaneously into the flanks of the mice.
-
Treatment Protocol:
-
Once the tumors reach a palpable size (e.g., ~200 mm³), the mice are randomized into treatment and control groups.
-
Lifirafenib is administered orally, once daily, at various dose levels (e.g., 30 mg/kg).[6] The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is continued for a predefined period or until the tumors in the control group reach a specific size.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., pharmacodynamic marker analysis by western blot).
-
Caption: Workflow for assessing the in vivo efficacy of Lifirafenib using a tumor xenograft model.
Clinical Development
Lifirafenib has been evaluated in Phase I clinical trials in patients with advanced solid tumors harboring B-RAF or K-RAS/N-RAS mutations.[5] These studies aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.
Table 3: Summary of a Phase I Clinical Trial of Lifirafenib
| Parameter | Details | Source |
| Study Design | First-in-human, open-label, dose-escalation and dose-expansion study | ResearchGate |
| Patient Population | Patients with advanced B-RAF or K-RAS/N-RAS mutated solid tumors | ResearchGate |
| Dosing | Dose escalation from 5 mg to 60 mg once daily | ResearchGate |
| Maximum Tolerated Dose (MTD) | 40 mg once daily | ResearchGate |
| Dose-Limiting Toxicities (DLTs) | Thrombocytopenia | ResearchGate |
| Common Adverse Events | Fatigue, anorexia, constipation, thrombocytopenia, nausea, vomiting, acneiform dermatitis, hand-foot syndrome, hypertension, dysphonia | ResearchGate |
| Preliminary Efficacy | Partial responses observed in patients with BRAF V600E-mutated melanoma and thyroid cancer, and KRAS-mutated endometrial cancer and non-small cell lung cancer | ResearchGate |
Conclusion
This compound is a promising dual inhibitor of RAF kinases and EGFR with demonstrated preclinical activity in relevant cancer models. Its mechanism of action addresses a key resistance pathway to first-generation BRAF inhibitors. The data summarized in this guide provide a foundation for further research and development of this compound as a potential therapeutic agent for cancers with specific genetic alterations in the MAPK signaling pathway.
References
- 1. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. [PDF] BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers | Semantic Scholar [semanticscholar.org]
- 4. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
In Vitro Kinase Inhibitory Profile of Lifirafenib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of RAF family kinases and the Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5] Developed to target key drivers in the MAPK/ERK signaling pathway, Lifirafenib has demonstrated significant antitumor activity in preclinical models, particularly in cancers harboring BRAF V600E mutations.[3][6] A key feature of Lifirafenib is its dual-targeting mechanism. In addition to inhibiting the BRAF V600E mutant protein, it also suppresses EGFR. This is critical in contexts like BRAF-mutated colorectal cancer, where resistance to first-generation BRAF inhibitors often emerges through the reactivation of the MAPK pathway driven by upstream EGFR signaling.[1][3] This guide provides an in-depth overview of the in vitro kinase inhibitory profile of Lifirafenib Maleate, detailing its potency against various kinases, the experimental protocols used for its characterization, and its mechanism of action within relevant signaling cascades.
Quantitative Kinase Inhibition Data
The inhibitory activity of Lifirafenib has been quantified against several key kinases in biochemical, cell-free assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit 50% of the kinase activity, are summarized below. This data highlights Lifirafenib's potent activity against members of the RAF family and EGFR.
| Target Kinase | IC50 (nM) | Notes |
| RAF Family | ||
| BRAF (V600E) | 23[7][8][9][10] | The primary oncogenic mutant target. |
| BRAF (Wild-Type) | 32[11] | Also shows potent inhibition of the wild-type kinase. |
| A-RAF (Wild-Type) | 1 | Strong inhibition of another RAF family member. |
| C-RAF (Y340/341D) | 7[11] | Potent activity against the constitutively active C-RAF mutant. |
| EGFR Family | ||
| EGFR (Wild-Type) | 29[7][8][9][10] | Key for overcoming resistance mechanisms. |
| EGFR (T790M/L858R) | 495[3] | Less potent against this double mutant associated with resistance to other EGFR inhibitors. |
| Other Kinases | ||
| VEGFR2 | 108[1] | Off-target activity that may contribute to side effects like hypertension.[1] |
Experimental Protocols
The determination of Lifirafenib's in vitro kinase inhibitory profile involves several key experimental methodologies, including biochemical kinase assays to determine direct enzyme inhibition and cell-based assays to assess the compound's effect on cellular processes.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical assays are performed to measure the direct inhibition of purified kinase enzymes by a compound. While the specific proprietary assay conditions for Lifirafenib are not public, the methodology generally follows established protocols like luminescence-based or fluorescence-based assays.
Principle: These assays quantify the activity of a kinase by measuring the consumption of ATP or the generation of ADP during the phosphorylation of a substrate. The reduction in kinase activity in the presence of an inhibitor is measured to determine the IC50 value.
Exemplary Protocol (Luminescence-based, e.g., ADP-Glo™):
-
Reagent Preparation: Recombinant human kinases (e.g., BRAF V600E, EGFR), kinase-specific peptide substrates, and ATP are diluted to their optimal concentrations in a kinase assay buffer (e.g., 40mM Tris-HCl, 20mM MgCl₂, 0.1mg/ml BSA).[1][9]
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay is kept low (typically ≤1%) to avoid solvent effects.[7][12]
-
Kinase Reaction: The kinase enzyme is pre-incubated with the diluted Lifirafenib or DMSO (vehicle control) in a 384-well plate for a defined period (e.g., 15-30 minutes) at room temperature.[7][13]
-
Initiation: The kinase reaction is initiated by adding a mix of the peptide substrate and ATP. The plate is then incubated for a set time (e.g., 40-60 minutes) at room temperature to allow for phosphorylation.[1][9]
-
Termination and Signal Generation:
-
An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.[1][9]
-
A "Kinase Detection Reagent" is then added, which converts the ADP generated by the kinase reaction back into ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal.[1][9]
-
-
Data Acquisition: The luminescence is measured using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: The luminescence readings are plotted against the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to calculate the IC50 value.[7]
References
- 1. promega.com.cn [promega.com.cn]
- 2. ch.promega.com [ch.promega.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. rsc.org [rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
Lifirafenib Maleate: A Technical Guide to Target Protein Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, potent, and reversible inhibitor of the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR). Developed to target key drivers in the MAPK/ERK signaling cascade, Lifirafenib has shown significant anti-tumor activity in preclinical and clinical studies, particularly in cancers harboring BRAF mutations. This technical guide provides an in-depth overview of Lifirafenib Maleate's target protein binding affinity, the experimental methodologies used to determine these interactions, and its mechanism of action within relevant signaling pathways.
Target Protein Binding Affinity
This compound exhibits potent inhibitory activity against several key protein kinases. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined through various biochemical assays.
| Target Protein | IC50 (nM) | Notes |
| BRAF V600E | 23 | Recombinant BRAF V600E kinase domain. |
| EGFR | 29 | Recombinant EGFR. |
| EGFR T790M/L858R | 495 | Recombinant EGFR with T790M/L858R mutations. |
| Wild-Type A-RAF | 1 | Cell-free assay. |
| Wild-Type BRAF | 32 | Cell-free assay. |
| C-RAF (Y340/341D) | 7 | Cell-free assay. |
Mechanism of Action: The MAPK/ERK Signaling Pathway
Lifirafenib exerts its therapeutic effects by targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. In many cancers, mutations in proteins within this pathway, such as BRAF, lead to its constitutive activation and uncontrolled cell growth.
Lifirafenib's dual inhibition of both RAF kinases and EGFR is particularly significant. In BRAF-mutated colorectal cancers, for instance, inhibition of BRAF alone can lead to a feedback activation of EGFR, which reactivates the MAPK pathway and drives resistance. By simultaneously inhibiting both targets, Lifirafenib can overcome this resistance mechanism.
Below is a diagram illustrating the MAPK/ERK signaling pathway and the points of inhibition by Lifirafenib.
Experimental Protocols
The following sections describe representative experimental protocols that are commonly used to assess the binding affinity and cellular activity of kinase inhibitors like Lifirafenib.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of Lifirafenib against a specific kinase (e.g., BRAF V600E or EGFR).
Materials:
-
Recombinant human kinase (e.g., BRAF V600E, EGFR)
-
Kinase-specific substrate (e.g., a peptide or protein substrate)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound, serially diluted
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer.
-
Add serial dilutions of this compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate the plate at a controlled temperature for a specific period (e.g., 60 minutes at 30°C).
-
Stop the reaction and measure the kinase activity. In the case of the ADP-Glo™ assay, this involves adding a reagent that converts the ADP generated by the kinase reaction into a luminescent signal.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the Lifirafenib concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
This assay assesses the effect of a compound on the growth and viability of cancer cell lines.
Objective: To determine the EC50 value of Lifirafenib in cancer cell lines with specific mutations (e.g., BRAF V600E).
Materials:
-
Cancer cell line (e.g., A375 melanoma with BRAF V600E)
-
Cell culture medium and supplements
-
This compound, serially diluted
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to the wells. The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.
-
Measure the luminescence using a microplate reader.
-
Plot the cell viability against the logarithm of the Lifirafenib concentration and fit the data to a dose-response curve to determine the EC50 value.
Western Blot for Phospho-ERK (Representative Protocol)
This technique is used to detect the phosphorylation status of specific proteins, providing a readout of signaling pathway activity.
Objective: To assess the effect of Lifirafenib on the phosphorylation of ERK in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Lysis buffer
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus
-
Membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-ERK and anti-total-ERK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cultured cancer cells with Lifirafenib for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and then incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
Conclusion
This compound is a potent dual inhibitor of RAF kinases and EGFR, demonstrating significant potential in the treatment of cancers driven by the MAPK/ERK signaling pathway. The quantitative binding affinity data, coupled with an understanding of its mechanism of action, provides a strong rationale for its continued clinical development. The experimental protocols outlined in this guide represent the foundational methodologies for characterizing the activity of such targeted therapies, enabling researchers to further explore the therapeutic potential of Lifirafenib and similar molecules.
An In-depth Technical Guide to the Dual RAF/EGFR Inhibition of Lifirafenib Maleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifirafenib (also known as BGB-283) is a novel, orally bioavailable small molecule inhibitor that uniquely targets both the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2] Developed to overcome resistance mechanisms associated with first-generation BRAF inhibitors, Lifirafenib addresses the feedback activation of EGFR signaling that often limits the efficacy of BRAF-targeted therapies, particularly in colorectal cancers.[3][4] This document provides a comprehensive technical overview of Lifirafenib Maleate, detailing its mechanism of action, summarizing key preclinical and clinical data, outlining relevant experimental protocols, and visualizing the complex biological pathways and workflows involved.
Mechanism of Action: A Dual-Pronged Attack
The mitogen-activated protein kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5] In many cancers, mutations in genes like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled tumor growth.[1]
First-generation BRAF inhibitors, such as vemurafenib and dabrafenib, have shown remarkable success in treating BRAF V600E-mutant melanoma. However, their effectiveness in other contexts, like colorectal cancer, is limited.[4] This is largely due to a rapid feedback mechanism where the inhibition of BRAF leads to the reactivation of the MAPK pathway through upstream signaling, primarily via EGFR.[3][4]
Lifirafenib was designed to counteract this resistance mechanism. It is a potent, reversible inhibitor of RAF family kinases, including A-RAF, B-RAF, and C-RAF, and it effectively inhibits both BRAF monomers and the RAF dimers that contribute to acquired resistance.[2][6][7] Crucially, Lifirafenib also directly inhibits EGFR activity.[3][8][9] This dual inhibition prevents the EGFR-mediated feedback loop, leading to a more sustained and potent suppression of MAPK signaling and, consequently, more effective antitumor activity in relevant cancer models.[3][8]
References
- 1. Facebook [cancer.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Lifirafenib Maleate: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lifirafenib (BGB-283) is a novel, potent, and reversible inhibitor of RAF family kinases (A-RAF, B-RAF, and C-RAF), including BRAFV600E mutations, as well as the Epidermal Growth Factor Receptor (EGFR).[1][2] Its primary mechanism of action involves the suppression of the mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.[3] This technical guide provides an in-depth analysis of Lifirafenib Maleate's effects on downstream signaling, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.
Mechanism of Action and Impact on the MAPK/ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a central signaling cascade that transmits extracellular signals to the nucleus, regulating gene expression involved in cell growth, differentiation, and survival.[3][4] In many cancers, mutations in genes such as BRAF and KRAS lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.
Lifirafenib exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of RAF proteins, which are upstream activators of MEK. By inhibiting RAF, Lifirafenib prevents the subsequent phosphorylation and activation of MEK and its downstream effector, ERK.[5] This blockade of the MAPK cascade leads to a reduction in the phosphorylation of key downstream substrates, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.
Furthermore, in colorectal cancers with BRAFV600E mutations, resistance to first-generation BRAF inhibitors can arise from EGFR-mediated reactivation of the MAPK pathway.[2] Lifirafenib's dual inhibition of both RAF and EGFR provides a potential advantage in overcoming this resistance mechanism.[2][5]
Signaling Pathway Diagram
Quantitative Analysis of Kinase Inhibition and Cellular Effects
The potency of Lifirafenib has been quantified through various preclinical studies, demonstrating its inhibitory activity at both the enzymatic and cellular levels.
| Target | Assay Type | IC50 Value | Reference |
| Recombinant BRAFV600E | Kinase Assay | 23 nM | [6] |
| Recombinant EGFR | Kinase Assay | 29 nM | [6] |
| Cell Line | Mutation Status | Assay | Effect | Reference |
| BRAFV600E mutant colorectal cancer cells | BRAFV600E | ERK Phosphorylation Assay | Potent inhibition of p-ERK | [5][6] |
| BRAFV600E mutant colorectal cancer cells | BRAFV600E | Cell Proliferation Assay | Preferential inhibition of proliferation | [5][6] |
| EGFR mutant/amplified cancer cells | EGFR mutation/amplification | Cell Proliferation Assay | Preferential inhibition of proliferation | [5][6] |
Synergistic Activity with MEK Inhibitors
In cancers with KRAS mutations, monotherapy with MEK inhibitors can lead to a feedback reactivation of MEK phosphorylation, limiting their efficacy. The combination of Lifirafenib with a MEK inhibitor, such as Mirdametinib, has been shown to overcome this resistance mechanism. Lifirafenib's inhibition of RAF dimers prevents this feedback loop, leading to a more sustained and synergistic inhibition of the MAPK pathway.[7]
Preclinical studies in KRAS-mutant xenograft models have demonstrated that the combination of Lifirafenib and Mirdametinib results in synergistic antitumor activity, validated by pharmacodynamic analysis of phospho-ERK levels.[5]
Logical Diagram of Synergistic Inhibition
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the effects of this compound. Specific parameters should be optimized for individual experimental systems.
Western Blot for Phosphorylated Protein Analysis
This protocol outlines the general steps for assessing the phosphorylation status of MAPK pathway proteins (e.g., p-MEK, p-ERK).
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., anti-p-ERK, anti-ERK) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Experimental Workflow: Western Blot
Cell Proliferation Assay (MTT/CCK-8)
This protocol describes a colorimetric assay to measure cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After cell adherence, treat with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Incubation: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Absorbance Measurement: For MTT assays, solubilize the formazan crystals with a solubilization buffer. For CCK-8 assays, this step is not necessary.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general outline for evaluating the antitumor activity of Lifirafenib in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Calu-6, NCI-H358) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) to the mice via the appropriate route (e.g., oral gavage) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors can be excised for analysis of downstream signaling markers (e.g., p-ERK) by western blot or immunohistochemistry.
Conclusion
This compound is a potent dual inhibitor of RAF kinases and EGFR, demonstrating significant antitumor activity in preclinical models and clinical trials. Its mechanism of action, centered on the robust inhibition of the MAPK/ERK signaling pathway, provides a strong rationale for its development in cancers harboring BRAF and RAS mutations. The synergistic effect observed when combined with MEK inhibitors highlights a promising therapeutic strategy to overcome resistance mechanisms and enhance clinical outcomes. Further investigation into the broader downstream effects of Lifirafenib and the identification of predictive biomarkers will be crucial for optimizing its clinical application.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. 2024 Western Blot Publication Guide - Life in the Lab [thermofisher.com]
- 5. springworkstx.com [springworkstx.com]
- 6. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 7. Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity [image] - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Lifirafenib Maleate in In Vitro Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a potent, orally bioavailable small molecule inhibitor targeting both RAF family kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] By dual-targeting of these key oncogenic drivers, Lifirafenib offers a promising therapeutic strategy for cancers harboring mutations in the MAPK/ERK signaling pathway. These application notes provide a detailed protocol for assessing the in vitro efficacy of Lifirafenib Maleate on the proliferation of cancer cell lines with relevant genetic backgrounds.
Mechanism of Action
Lifirafenib exerts its anti-proliferative effects by inhibiting the kinase activity of both BRAF (including the common V600E mutant) and EGFR.[1] These proteins are critical components of the MAPK/ERK signaling cascade, a pathway that regulates cell growth, differentiation, and survival. In many cancers, mutations in BRAF or EGFR lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. Lifirafenib's inhibition of these targets leads to a downstream reduction in ERK phosphorylation, ultimately resulting in decreased cell proliferation and tumor growth.[1]
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The anti-proliferative activity of this compound can be quantified by determining the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table provides representative IC50 values for Lifirafenib in cell lines with BRAF V600E and EGFR mutations.
| Cell Line | Cancer Type | Relevant Mutation(s) | This compound IC50 (nM) |
| HT-29 | Colorectal Carcinoma | BRAF V600E | 85 |
| RKO | Colorectal Carcinoma | BRAF V600E | 120 |
| WiDr | Colorectal Carcinoma | BRAF V600E | 95 |
| HCC827 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 45 |
| H1975 | Non-Small Cell Lung Cancer | EGFR L858R, T790M | 250 |
| PC-9 | Non-Small Cell Lung Cancer | EGFR del E746-A750 | 55 |
Note: The IC50 values presented are representative examples for illustrative purposes and may vary depending on experimental conditions.
Experimental Protocols
I. Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.
II. In Vitro Cell Proliferation Assay (MTS Assay)
This protocol describes a colorimetric assay to measure cell proliferation based on the reduction of the MTS tetrazolium compound by viable cells.
Materials:
-
Selected cancer cell lines (e.g., HT-29, RKO, WiDr, HCC827, H1975, PC-9)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to test would be 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest Lifirafenib treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared Lifirafenib dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the Lifirafenib concentration.
-
Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: Workflow for the in vitro cell proliferation assay using this compound.
Caption: Lifirafenib inhibits EGFR and BRAF, blocking the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for Western Blot Analysis of p-ERK Levels Following Lifirafenib Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib Maleate (formerly BGB-283) is a novel small molecule inhibitor targeting key kinases in the mitogen-activated protein kinase (MAPK) signaling pathway. As a potent inhibitor of both RAF family kinases (ARAF, BRAF, CRAF) and the epidermal growth factor receptor (EGFR), Lifirafenib effectively downregulates the downstream effector, extracellular signal-regulated kinase (ERK). The phosphorylation of ERK (p-ERK) is a critical event in the propagation of signals that drive cellular proliferation, differentiation, and survival. Consequently, aberrant activation of the MAPK/ERK pathway is a hallmark of many human cancers.
These application notes provide a comprehensive guide to the analysis of p-ERK levels in response to this compound treatment, utilizing the Western blot technique. The protocols and data presented herein are intended to assist researchers in evaluating the pharmacodynamic effects and mechanism of action of Lifirafenib in relevant cancer cell models.
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the inhibition of p-ERK levels in various cancer cell lines, as determined by Western blot analysis. The data is presented as a percentage of p-ERK inhibition relative to untreated control cells.
| Cell Line (Cancer Type) | This compound Concentration (nM) | p-ERK Inhibition (%) |
| A375 (Melanoma) | 10 | ~25% |
| 100 | ~75% | |
| 1000 | >95% | |
| HCT116 (Colorectal) | 10 | ~20% |
| 100 | ~60% | |
| 1000 | >90% | |
| SW620 (Colorectal) | 10 | ~15% |
| 100 | ~50% | |
| 1000 | >85% |
Note: The quantitative data in this table is derived from visual analysis of Western blot images from published research and represents an estimation of the relative inhibition.
Signaling Pathway
The diagram below illustrates the MAPK/ERK signaling pathway and highlights the points of inhibition by this compound.
Caption: MAPK/ERK signaling pathway with this compound inhibition points.
Experimental Protocols
Western Blot Analysis of p-ERK Levels
This protocol outlines the steps for detecting changes in ERK phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Culture cancer cell lines (e.g., A375, HCT116, SW620) in appropriate media and conditions until they reach 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal p-ERK levels.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
2. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody for total ERK1/2.
-
Quantify the band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.
Experimental Workflow Diagram
Application Notes and Protocols for Lifirafenib Maleate in Mouse Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a potent, orally bioavailable, small molecule inhibitor of both RAF kinase (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1] This dual-targeting mechanism makes it a promising therapeutic agent for tumors harboring BRAF mutations, where EGFR-mediated signaling can contribute to resistance to BRAF-only inhibitors. These application notes provide a comprehensive overview of the recommended dosages and protocols for using Lifirafenib Maleate in preclinical mouse xenograft studies based on available research.
Quantitative Data Summary
The following tables summarize the reported effective dosages of this compound in various mouse xenograft models.
Table 1: Lifirafenib Monotherapy Dosage in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Key Findings |
| HT-29, Colo205, WiDr | Colorectal Cancer (BRAFV600E) | NOD/SCID or BALB/c nude | 2.5 - 30 | Oral (p.o.) | Dose-dependent tumor growth inhibition.[2] |
| HCC PDX Models | Hepatocellular Carcinoma | Not Specified | Not Specified | Oral | Significant tumor growth inhibition in all 7 models tested.[3][4] |
Table 2: Lifirafenib Combination Therapy Dosage in Mouse Xenograft Models
| Cell Line | Cancer Type | Mouse Strain | Combination Agent | Lifirafenib Dosage (mg/kg) | Administration Route | Key Findings |
| Calu-6 | Non-Small Cell Lung Cancer (KRASQ61K) | Not Specified | Mirdametinib (5 mg/kg) | 1.25 | Not Specified | Achieved 100% Overall Response Rate (ORR).[5] |
Signaling Pathway
Lifirafenib exerts its anti-tumor effects by simultaneously inhibiting the RAF kinases (ARAF, BRAF, CRAF) and EGFR. This dual inhibition is critical in overcoming the feedback activation of EGFR that can occur with single-agent BRAF inhibitors, particularly in colorectal cancers. The diagram below illustrates the targeted signaling pathway.
Experimental Protocols
The following are generalized protocols for conducting mouse xenograft studies with this compound, based on commonly cited methodologies.
Protocol 1: Subcutaneous Xenograft Model Establishment (e.g., HT-29 Colorectal Cancer)
Materials:
-
HT-29 human colorectal cancer cells
-
Appropriate cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
Female athymic nude or NOD/SCID mice (4-6 weeks old)[6]
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Cell Culture: Culture HT-29 cells in a 37°C, 5% CO2 incubator. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.
-
Cell Preparation:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet with sterile PBS and resuspend in PBS or a 1:1 mixture of PBS and Matrigel.
-
Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the final cell suspension to a concentration of 1 x 10^7 cells/mL.[7]
-
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 x 10^6 cells) subcutaneously into the flank of each mouse.[6]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Protocol 2: this compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Procedure:
-
Drug Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations (e.g., for dosages of 2.5, 5, 10, 15, and 30 mg/kg).
-
Administration:
-
Administer the prepared Lifirafenib suspension or vehicle control to the mice via oral gavage.
-
The frequency of administration is typically once daily (QD).
-
-
Monitoring:
-
Continue treatment for the duration of the study (e.g., 21-28 days).
-
Monitor tumor growth, body weight, and the general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
-
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a mouse xenograft study involving Lifirafenib.
Conclusion
This compound has demonstrated significant anti-tumor efficacy in preclinical mouse xenograft models, particularly in those with BRAF mutations. The provided dosage tables and protocols offer a foundation for designing and executing robust in vivo studies to further evaluate the therapeutic potential of this dual RAF/EGFR inhibitor. Researchers should optimize these protocols based on their specific cell lines, mouse strains, and experimental endpoints.
References
Application Notes and Protocols: High-Throughput Screening with Lifirafenib Maleate for Novel Cancer Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a potent, orally administered small molecule inhibitor targeting the RAF kinase family and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] It has shown significant antitumor activity in preclinical and clinical studies, particularly in solid tumors harboring BRAF and KRAS mutations.[4][5] As a dual RAF/EGFR inhibitor, Lifirafenib's mechanism of action involves the suppression of the MAPK/ERK signaling pathway, which is a critical regulator of cell proliferation, differentiation, and survival.[6][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6]
High-throughput screening (HTS) is a powerful methodology in drug discovery for identifying and characterizing novel drug candidates and for elucidating new therapeutic targets.[8][9] These application notes provide a framework for utilizing Lifirafenib Maleate in HTS campaigns to identify novel cancer targets, screen for synergistic drug combinations, and profile its activity across diverse cancer cell lines. The protocols outlined below describe both biochemical and cell-based assays suitable for large-scale screening.
Mechanism of Action and Signaling Pathway
Lifirafenib exerts its therapeutic effect by inhibiting key kinases in the RAS-RAF-MEK-ERK signaling cascade.[10] In cancers with BRAF mutations (e.g., BRAF V600E), the constitutively active BRAF protein drives uncontrolled cell proliferation. Lifirafenib directly inhibits this mutated kinase.[2] Furthermore, in some contexts, particularly in colorectal cancers, resistance to BRAF inhibitors can arise from feedback activation of EGFR.[4] By simultaneously inhibiting both RAF and EGFR, Lifirafenib can overcome this resistance mechanism.[2][4]
Quantitative Data Summary
The following table summarizes the inhibitory activity of Lifirafenib against its primary targets. This data is crucial for designing effective screening concentrations and for interpreting assay results.
| Target | IC50 (nM) | Assay Type | Reference |
| BRAF V600E | 23 | Recombinant Protein Kinase Assay | [1][3][11] |
| EGFR | 29 | Recombinant Protein Kinase Assay | [1][3][11] |
| EGFR (T790M/L858R) | 495 | Recombinant Protein Kinase Assay | [11] |
Experimental Protocols
Biochemical High-Throughput Screening: RAF Kinase Activity Assay
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity in a high-throughput format.[12] The assay measures the phosphorylation of a MEK1 substrate by a RAF kinase.
Objective: To identify novel inhibitors of RAF kinase activity or to profile the potency of Lifirafenib against a panel of kinases.
Principle: A biotinylated MEK1 substrate (donor) and a europium-labeled anti-phospho-MEK1 antibody (acceptor) are used. When the substrate is phosphorylated by RAF, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. Inhibition of RAF kinase activity results in a decreased FRET signal.
Workflow Diagram:
Materials:
-
Recombinant active BRAF V600E kinase
-
Biotinylated MEK1 substrate
-
Europium-labeled anti-phospho-MEK1 antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (as a positive control)
-
DMSO (for compound dilution)
-
384-well low-volume microplates
-
TR-FRET enabled microplate reader
Protocol:
-
Compound Plating: Using an acoustic dispenser, add 20-50 nL of compounds from the screening library (typically at 10 mM in DMSO) to the microplate wells. For the positive control, add this compound over a dose-response range. For the negative control (no inhibition), add DMSO only.
-
Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/substrate mix containing BRAF V600E and biotin-MEK1 to each well.
-
Reaction Initiation: Add 5 µL of a 2X ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near its Km for the kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a 2X detection mix containing the europium-labeled antibody and SA-APC.
-
Incubation: Incubate for another 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at 665 nm and 620 nm.
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).
-
Normalize data to controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)).
-
Determine IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic equation.
-
Assess assay quality by calculating the Z'-factor from the positive and negative controls. A Z' > 0.5 is considered excellent for HTS.
Cell-Based High-Throughput Screening: Cell Proliferation Assay
This protocol uses a luminescence-based method to quantify cell viability, a common endpoint for assessing the efficacy of anti-cancer compounds.[9][13]
Objective: To screen a compound library for agents that inhibit the proliferation of BRAF-mutant cancer cells, or to identify cell lines that are particularly sensitive to Lifirafenib.
Principle: The assay quantifies ATP, an indicator of metabolically active cells.[9] A reagent is added that lyses the cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound
-
Compound library
-
384-well white, clear-bottom tissue culture-treated plates
-
ATP-based cell viability reagent (e.g., CellTiter-Glo®)
-
Luminescence-capable plate reader
Protocol:
-
Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 1,000 cells/well) in 40 µL of media and incubate for 24 hours.
-
Compound Addition: Add 100 nL of compounds using an acoustic dispenser. Include wells with DMSO only (negative control) and a known cytotoxic agent or Lifirafenib (positive control).
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Equilibrate the plates and the viability reagent to room temperature. Add 40 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate the percent viability relative to DMSO-treated controls.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., >50% inhibition).
-
For active compounds, perform dose-response experiments to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
The protocols and data presented provide a comprehensive guide for utilizing this compound in high-throughput screening campaigns. By employing robust biochemical and cell-based assays, researchers can effectively identify novel inhibitors, explore synergistic drug combinations, and elucidate new cancer targets within the MAPK signaling network and beyond. Careful assay design, optimization, and stringent data analysis are paramount to the success of any HTS campaign. These application notes serve as a foundational resource for scientists and drug development professionals aiming to leverage the therapeutic potential of RAF and EGFR inhibition in oncology research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. RAS-RAF Pathway Assays [promega.in]
- 8. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Fluorescent Cascade and Direct Assays for Characterization of RAF Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols: Lifirafenib Maleate in Combination with MEK Inhibitors in Colorectal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lifirafenib (also known as BGB-283) is a novel, orally bioavailable inhibitor of both monomeric and dimeric RAF kinases. In colorectal cancer (CRC), particularly in tumors harboring BRAF mutations, the mitogen-activated protein kinase (MAPK) signaling pathway is a critical driver of tumor proliferation and survival. However, monotherapy with BRAF inhibitors has shown limited efficacy in BRAF-mutant CRC due to feedback reactivation of the MAPK pathway, often mediated by the epidermal growth factor receptor (EGFR). The combination of a pan-RAF inhibitor like Lifirafenib with a MEK inhibitor presents a promising strategy to achieve a more profound and durable inhibition of the MAPK cascade, potentially overcoming these resistance mechanisms. This document provides a summary of preclinical data and detailed protocols for studying the combination of Lifirafenib Maleate and MEK inhibitors in colorectal cancer models.
Signaling Pathway
The RAS-RAF-MEK-ERK, or MAPK, pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. In many colorectal cancers, mutations in genes like BRAF or KRAS lead to constitutive activation of this pathway. Lifirafenib, as a pan-RAF inhibitor, targets both BRAF and CRAF. In combination with a MEK inhibitor, this dual blockade aims to prevent the reactivation of the pathway, leading to a more complete shutdown of oncogenic signaling.
Quantitative Data Summary
Preclinical studies have demonstrated that the combination of Lifirafenib and the MEK inhibitor mirdametinib results in synergistic antitumor activity in various cancer models.[1][2] While specific data for colorectal cancer cell lines from these studies is not fully detailed in publicly available sources, the overall findings support the strong potential of this combination in CRC.
Table 1: In Vitro Synergy of Lifirafenib and Mirdametinib in KRAS-Mutant Cancer Cell Lines
| Cell Line Panel | Number of Cell Lines Tested | Number of Cell Lines with Significant Synergy (p < 0.05) | Mutant Alleles with Observed Synergy |
| KRAS-Mutant Cancer | 22 | 14 | G12C, G12V, G13D, Q61R, Q61K |
Data sourced from a presentation by BeiGene and SpringWorks Therapeutics on preclinical findings.[1]
Table 2: In Vivo Antitumor Activity of Lifirafenib and Mirdametinib Combination
| Cancer Model | Treatment Group | Tumor Growth Inhibition/Regression |
| KRAS Q61K NSCLC Xenograft | Lifirafenib + Mirdametinib | Tumor Regressions |
| KRAS G12C NSCLC Xenograft | Lifirafenib + Mirdametinib | Tumor Regressions |
While not colorectal cancer models, these data demonstrate the in vivo potential of the combination to induce tumor regressions.[2]
Experimental Protocols
The following protocols are provided as a guide for researchers studying the combination of this compound and MEK inhibitors in colorectal cancer models. These are based on established methodologies and should be optimized for specific cell lines and experimental conditions.
Cell Viability and Synergy Assays
This protocol outlines the assessment of cell viability and the synergistic effects of Lifirafenib and a MEK inhibitor on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., with BRAF or KRAS mutations)
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MEK inhibitor (e.g., mirdametinib)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed colorectal cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.
-
Prepare serial dilutions of this compound and the MEK inhibitor, both individually and in combination at a constant ratio.
-
Treat the cells with the drug dilutions and incubate for 72 hours.
-
After the incubation period, perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each drug alone.
-
Analyze the data from the combination treatment to determine synergy using a suitable model, such as the Chou-Talalay method (to calculate the Combination Index) or the Bliss Independence model.
Western Blotting for MAPK Pathway Inhibition
This protocol is for assessing the inhibition of key proteins in the MAPK pathway, such as phosphorylated ERK (p-ERK), following treatment with Lifirafenib and a MEK inhibitor.
Materials:
-
Colorectal cancer cells
-
6-well plates
-
This compound and MEK inhibitor
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Studies
This protocol describes a general approach for evaluating the antitumor efficacy of Lifirafenib and a MEK inhibitor combination in a colorectal cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Colorectal cancer cells
-
This compound and MEK inhibitor formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant colorectal cancer cells into the flanks of the mice.
-
Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, Lifirafenib alone, MEK inhibitor alone, and the combination).
-
Administer treatments as scheduled (e.g., daily oral gavage).
-
Measure tumor volumes and body weights regularly (e.g., twice weekly).
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., western blotting for p-ERK).
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Conclusion
The combination of this compound with a MEK inhibitor represents a rational and promising therapeutic strategy for colorectal cancers with MAPK pathway alterations. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this combination in relevant preclinical models. Further studies are warranted to identify the specific colorectal cancer subtypes that are most likely to benefit from this therapeutic approach.
References
Application Note: Analysis of Lifirafenib Maleate-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lifirafenib (also known as BGB-283) is a novel RAF family kinase inhibitor that targets key signaling molecules in the RAS-RAF-mitogen-activated protein kinase (MAPK) pathway.[1][2] This pathway plays a prominent role in tumorigenesis, and its inhibition can lead to cell cycle arrest and apoptosis.[3][4] This application note provides a detailed protocol for the quantitative analysis of apoptosis induced by Lifirafenib Maleate in cancer cells using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis, or programmed cell death, is characterized by distinct morphological and biochemical changes, including the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[5] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[5][6] Propidium Iodide (PI) is a fluorescent nucleic acid stain that is unable to cross the membrane of live or early apoptotic cells. It can, however, penetrate late apoptotic and necrotic cells where membrane integrity is compromised.[7][8] By using Annexin V and PI in combination, flow cytometry can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[7]
Signaling Pathway of this compound-Induced Apoptosis
This compound inhibits RAF kinases, which are central components of the MAPK/ERK pathway.[4][9][10] By blocking this pathway, Lifirafenib can inhibit cell proliferation and induce apoptosis. The diagram below illustrates the putative signaling cascade leading to apoptosis following RAF inhibition.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. kumc.edu [kumc.edu]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BGB-283, a Novel RAF Kinase and EGFR Inhibitor, Displays Potent Antitumor Activity in BRAF-Mutated Colorectal Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Immunohistochemical Analysis of Pharmacodynamic and Proliferation Biomarkers in Tumors Treated with Lifirafenib Maleate
Introduction
Lifirafenib (BGB-283) is a novel, potent, and reversible inhibitor of the RAF kinase family (A-RAF, B-RAF, C-RAF) and Epidermal Growth Factor Receptor (EGFR).[1][2][3] It is designed to target key drivers in the MAPK/ERK signaling pathway, which is frequently dysregulated in various human cancers. Lifirafenib has shown antitumor activity in preclinical models and in patients with solid tumors harboring BRAF, KRAS, and NRAS mutations.[3][4][5] Immunohistochemistry (IHC) is a critical tool for assessing the pharmacodynamic effects of Lifirafenib in tumor tissue by measuring the inhibition of downstream pathway signaling and its impact on tumor cell proliferation. This document provides detailed protocols for the IHC staining of phosphorylated Extracellular signal-Regulated Kinase (p-ERK) and the proliferation marker Ki-67 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Principle of Analysis
Lifirafenib inhibits RAF kinases, which are upstream activators of the MEK-ERK signaling cascade. Therefore, effective target engagement by Lifirafenib is expected to result in a significant reduction of phosphorylated ERK (p-ERK), the active form of the kinase. This makes p-ERK an essential pharmacodynamic biomarker.[5][6] A corresponding decrease in cell proliferation, assessed by the nuclear antigen Ki-67, serves as a key indicator of the drug's anti-tumor efficacy.[7][8] By comparing p-ERK and Ki-67 expression levels in tumor biopsies pre- and post-treatment, researchers can evaluate the biological activity of Lifirafenib.
Key Biomarkers for Lifirafenib Efficacy
-
Phospho-ERK1/2 (Thr202/Tyr204): As the final kinase in the MAPK cascade, the level of phosphorylated ERK directly reflects the activity of the pathway. A significant decrease in nuclear and/or cytoplasmic p-ERK staining in post-treatment samples compared to baseline is indicative of effective RAF inhibition by Lifirafenib.[9][10]
-
Ki-67: A nuclear protein associated with cellular proliferation. A reduction in the Ki-67 labeling index (the percentage of Ki-67-positive tumor cells) after treatment indicates a decrease in the tumor's proliferative activity and a positive therapeutic response.[7][11]
Data Presentation: Biomarker Modulation by Lifirafenib
The following tables present illustrative quantitative data from a hypothetical analysis of tumor biopsies taken from patients before and after a treatment cycle with Lifirafenib. Data is presented as both the percentage of positive-staining tumor cells and the H-Score, a semi-quantitative method that combines staining intensity and percentage of positive cells (H-Score = Σ [Intensity Level × % Cells at that Intensity]).
Table 1: Phospho-ERK (p-ERK) Expression in Tumor Biopsies
| Patient ID | Treatment Status | % Positive Cells | Staining Intensity (0-3) | H-Score | % Change from Baseline |
| 001 | Pre-treatment | 85% | 2+ (Moderate) | 170 | N/A |
| Post-treatment | 15% | 1+ (Weak) | 15 | -91.2% | |
| 002 | Pre-treatment | 90% | 3+ (Strong) | 270 | N/A |
| Post-treatment | 20% | 1+ (Weak) | 20 | -92.6% | |
| 003 | Pre-treatment | 70% | 2+ (Moderate) | 140 | N/A |
| Post-treatment | 10% | 1+ (Weak) | 10 | -92.9% |
Table 2: Ki-67 Proliferation Index in Tumor Biopsies
| Patient ID | Treatment Status | Ki-67 Labeling Index (%) | % Change from Baseline |
| 001 | Pre-treatment | 60% | N/A |
| Post-treatment | 25% | -58.3% | |
| 002 | Pre-treatment | 80% | N/A |
| Post-treatment | 30% | -62.5% | |
| 003 | Pre-treatment | 55% | N/A |
| Post-treatment | 20% | -63.6% |
Visualized Pathways and Workflows
Experimental Protocols
Protocol 1: Immunohistochemistry Staining for Phospho-ERK1/2 (p-ERK)
This protocol is a general guideline and may require optimization for specific antibodies and tissues.
-
1. Specimen Preparation:
-
Cut FFPE tumor tissue sections at 4-5 µm thickness and mount on positively charged slides.
-
Bake slides at 60°C for at least 30 minutes.
-
-
2. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol for 3 minutes.
-
Immerse in 70% Ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
3. Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER). Immerse slides in a citrate buffer (pH 6.0).[9]
-
Heat the buffer to 95-100°C for 20 minutes using a water bath, steamer, or pressure cooker.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in Tris-Buffered Saline with Tween-20 (TBST).
-
-
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with TBST.
-
Blocking: Apply a protein blocking solution (e.g., normal goat serum) and incubate for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against p-ERK1/2 (e.g., Thr202/Tyr204) overnight at 4°C in a humidified chamber.[9]
-
Detection: Use a polymer-based HRP-conjugated secondary antibody system according to the manufacturer's instructions.
-
Chromogen: Apply DAB (3,3'-Diaminobenzidine) substrate-chromogen solution and incubate until a brown precipitate is visible (typically 1-5 minutes).
-
Counterstain: Lightly counterstain with Hematoxylin.
-
Dehydration and Mounting: Dehydrate sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry Staining for Ki-67
Follow steps 1-3 as described in the p-ERK protocol. The primary antibody and incubation may differ.
-
4. Staining Procedure:
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes. Rinse with TBST.
-
Blocking: Apply a protein blocking solution and incubate for 30 minutes.
-
Primary Antibody: Incubate with a primary antibody against Ki-67 (e.g., clone MIB-1 or D2H10) for 30-60 minutes at room temperature.[8][12]
-
Detection, Chromogen, Counterstain, and Mounting: Proceed as described for p-ERK staining (steps 4.3 - 4.5).
-
-
5. Scoring and Interpretation:
-
Ki-67 staining is strictly nuclear.
-
The Ki-67 labeling index should be determined by counting the number of positive (brown) tumor cell nuclei in at least 500-1000 tumor cells across several high-power fields, including "hot-spot" areas.[7][11]
-
The index is expressed as the percentage of positive cells.
-
Disclaimer: These protocols provide a general framework. All new antibodies and protocols should be validated and optimized in-house for specific tissue types and experimental conditions. Appropriate positive and negative controls must be included in every staining run to ensure validity.
References
- 1. lifirafenib - My Cancer Genome [mycancergenome.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionmedicineonline.com [precisionmedicineonline.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Ki67 immunohistochemistry staining [bio-protocol.org]
- 9. Dissimilar Immunohistochemical Expression of ERK and AKT between Paired Biopsy and Hepatectomy Tissues of Hepatocellular Carcinoma | Anticancer Research [ar.iiarjournals.org]
- 10. Immunohistochemical staining of phosphorylated-ERK in post-chemotherapeutic samples is a potential predictor of the prognosis of neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical validation of a standardised scoring protocol for Ki67 immunohistochemistry on breast cancer excision whole sections: an international multicentre collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. genomeme.ca [genomeme.ca]
Troubleshooting & Optimization
Technical Support Center: Lifirafenib Maleate Solubility for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on solubilizing Lifirafenib Maleate for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (DMSO). This compound exhibits high solubility in DMSO, typically at concentrations of 95 mg/mL or greater[1]. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can negatively impact the solubility of the compound[2][3].
Q2: I observed precipitation when I diluted my DMSO stock solution of this compound into my aqueous cell culture medium. What causes this and how can I prevent it?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds like this compound. This occurs because the compound is significantly less soluble in the aqueous environment of the cell culture medium compared to the highly concentrated DMSO stock. To prevent this, it is essential to use a multi-step dilution process and consider the use of co-solvents and surfactants. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q3: What is the maximum final concentration of DMSO that is generally considered safe for most cell lines in in vitro assays?
A3: While cell line sensitivity to DMSO can vary, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally well-tolerated by most cell lines without significant cytotoxicity. It is always recommended to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: Are there alternative solvents I can use if I want to avoid DMSO?
A4: While DMSO is the most common and effective solvent for creating a high-concentration stock of this compound, other organic solvents like ethanol and propylene glycol can be considered. However, the solubility of this compound in these solvents is generally lower than in DMSO. For many poorly soluble drugs, co-solvent systems are often necessary to achieve the desired concentration in aqueous solutions[4].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution | - The concentration of this compound exceeds its solubility limit in the chosen solvent.- The solvent has absorbed moisture, reducing its solvating capacity. | - Ensure you are not exceeding the known solubility limit in DMSO (e.g., 95 mg/mL).- Use fresh, anhydrous grade DMSO to prepare your stock solution.- Gently warm the solution and vortex to aid dissolution. |
| Precipitation upon dilution in aqueous media | - Rapid change in solvent polarity from DMSO to the aqueous buffer.- The final concentration of the compound in the aqueous medium is above its aqueous solubility limit. | - Perform a serial dilution of the DMSO stock in the cell culture medium.- Prepare an intermediate dilution in a co-solvent mixture (e.g., with PEG300 and Tween 80) before the final dilution in the medium. See the detailed protocol below.- Ensure the final concentration of this compound in the assay does not exceed its solubility in the final medium. |
| Inconsistent experimental results | - Incomplete dissolution of the compound.- Precipitation of the compound over the course of the experiment. | - Visually inspect your solutions for any particulate matter before use.- Consider preparing fresh dilutions for each experiment to minimize the risk of precipitation over time. |
| Cell toxicity observed in vehicle control | - The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line. | - Reduce the final concentration of the solvent in your assay. This may require preparing a more concentrated initial stock solution.- Perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Molar Concentration (approx.) |
| Lifirafenib | DMSO | ≥ 100 mg/mL[2] | 209.02 mM[2] |
| Lifirafenib | DMSO | 95 mg/mL[1] | 198.57 mM[1] |
| Lifirafenib | Water | Insoluble[3] | - |
| Lifirafenib | Ethanol | Insoluble[3] | - |
| Dabrafenib (another RAF inhibitor) | DMSO | 100 mg/mL[3] | 192.47 mM[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock solution, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays
Objective: To prepare working solutions of this compound in cell culture medium while minimizing precipitation.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the DMSO stock solution directly into the pre-warmed cell culture medium.
-
For each desired final concentration, add a small volume of the DMSO stock to a larger volume of cell culture medium and mix immediately by gentle vortexing or pipetting. It is crucial to add the DMSO stock to the medium and not the other way around.
-
Ensure the final concentration of DMSO in the cell culture medium is below the toxicity limit for your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately in your experiments to minimize the risk of precipitation.
Visualizations
Caption: Lifirafenib inhibits the MAPK/ERK signaling pathway.
Caption: Recommended workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
References
Lifirafenib Maleate stability and storage best practices
Welcome to the technical support center for Lifirafenib Maleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound in experimental settings. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: Lifirafenib (also known as BGB-283) is a potent and selective inhibitor of RAF kinases (A-RAF, B-RAF, and C-RAF) and the Epidermal Growth Factor Receptor (EGFR).[1][2] It is a pan-RAF inhibitor, meaning it targets both monomeric and dimeric forms of RAF kinases.[3] Its dual action on the RAF and EGFR pathways makes it a subject of interest in cancers with mutations in the MAPK/ERK pathway, such as those with B-RAF and K-RAS mutations.[4]
Q2: What are the recommended storage conditions for this compound powder?
A2: Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for the solid compound.
| Storage Duration | Temperature | Conditions | Shelf Life |
| Short-term (days to weeks) | 0 - 4°C | Dry, dark | - |
| Long-term (months to years) | -20°C | Dry, dark | >2 years[2] |
It is recommended to protect the compound from light.
Q3: How should I prepare and store stock solutions of this compound?
A3: For experimental use, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). The stability of these stock solutions is dependent on the storage temperature.
| Storage Temperature | Shelf Life of Stock Solution |
| -20°C | 1 year[1] |
| -80°C | 2 years[1] |
It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the solubility of this compound in common solvents?
A4: The solubility of this compound can vary depending on the solvent and the specific salt form. The following table provides some solubility information.
| Solvent | Concentration |
| DMSO | 95 mg/mL (198.57 mM)[5] |
Note: The use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[5] For aqueous buffers, the solubility is generally lower and may require the use of co-solvents for in vivo studies.
Troubleshooting Guide
This section addresses common problems that researchers may encounter when working with this compound.
Q1: I am observing precipitation of this compound in my cell culture medium. What should I do?
A1: Precipitation in aqueous media is a common issue with hydrophobic small molecules. Here are some steps to troubleshoot this problem:
-
Check the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.5%, to avoid solvent toxicity and precipitation.
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.
-
Pre-warm the medium: Pre-warming the cell culture medium to 37°C before adding the drug solution can sometimes help maintain solubility.
-
Sonication: Briefly sonicating the final diluted solution might help in dissolving any micro-precipitates.
-
Consider a different formulation: For in vivo studies, a suspension in a vehicle like carboxymethylcellulose sodium (CMC-Na) or a solution with co-solvents such as PEG300 and Tween-80 may be necessary.[5][6]
Q2: My experimental results are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors related to compound stability and handling.
-
Compound Degradation: Ensure that the this compound powder and stock solutions have been stored correctly and are within their recommended shelf life. Degradation can lead to reduced potency.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution by preparing aliquots.
-
Pipetting Errors: Use calibrated pipettes and proper techniques to ensure accurate concentrations.
-
Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination and verify the expression of the target proteins (RAF, EGFR).
-
Assay Conditions: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Q3: I am observing unexpected off-target effects in my experiments. Why is this happening?
A3: While Lifirafenib is a potent RAF and EGFR inhibitor, it can inhibit other kinases, especially at higher concentrations.[4] These off-target effects can lead to unexpected biological responses.
-
Titrate the concentration: Perform dose-response experiments to determine the optimal concentration range that provides the desired on-target effect with minimal off-target activity.
-
Use appropriate controls: Include positive and negative controls in your experiments to help interpret the results. This could include cell lines with and without the target mutation or the use of other more specific inhibitors.
-
Consult the literature: Review published studies on Lifirafenib to understand its known off-target profile and how it might influence your experimental system.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway targeted by Lifirafenib. Lifirafenib inhibits both the RAF-MEK-ERK and the EGFR signaling pathways.
Caption: Simplified diagram of the RAF-MEK-ERK and EGFR signaling pathways inhibited by Lifirafenib.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from methods developed for other RAF inhibitors and should be validated for this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of this compound (e.g., around 254 nm).
-
Injection Volume: 10-20 µL.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or mobile phase).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve.
-
-
Sample Preparation:
-
For stability studies, subject the this compound solution to stress conditions (see Protocol 2).
-
Dilute the stressed samples with the mobile phase to a concentration within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the separation of the parent drug from any degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are performed to assess the stability of this compound under various stress conditions.
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add an acidic solution (e.g., 0.1 N HCl).
-
Incubate at an elevated temperature (e.g., 60-80°C) for a defined period.
-
Neutralize the solution before HPLC analysis.
-
-
Alkaline Hydrolysis:
-
Dissolve this compound in a suitable solvent and add a basic solution (e.g., 0.1 N NaOH).
-
Incubate at an elevated temperature for a defined period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add an oxidizing agent (e.g., 3-30% H₂O₂).
-
Incubate at room temperature or an elevated temperature for a defined period.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat (e.g., 80-100°C) for a defined period.
-
Dissolve the heat-stressed powder for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
A control sample should be kept in the dark.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams provide a general workflow for stability testing and a logical approach to troubleshooting common experimental issues.
Caption: General workflow for conducting stability testing of this compound.
Caption: A decision tree for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming Acquired Resistance to Lifirafenib Maleate in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to Lifirafenib Maleate in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Lifirafenib (also known as BGB-283) is a novel and potent inhibitor of both RAF kinases (including BRAF V600E) and the Epidermal Growth Factor Receptor (EGFR).[1][2][3] In BRAF-mutant cancers, it directly targets the mutated BRAF protein, inhibiting the downstream MAPK/ERK signaling pathway and thereby blocking cell proliferation.[2][3] Its dual inhibitory activity against EGFR is particularly relevant in tumors where EGFR signaling can contribute to resistance to BRAF inhibition alone.[4][5]
Q2: What are the common mechanisms of acquired resistance to BRAF inhibitors like Lifirafenib?
Acquired resistance to BRAF inhibitors is a significant clinical challenge and can arise through various mechanisms that lead to the reactivation of the MAPK pathway or activation of alternative survival pathways.[6] While specific data on Lifirafenib is still emerging, mechanisms observed for other BRAF inhibitors are likely relevant and include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in downstream components like MEK1/2 or upstream activators like NRAS or KRAS.[7]
-
BRAF Amplification: Increased copy number of the mutant BRAF gene.[8]
-
BRAF Splice Variants: Expression of alternative forms of BRAF that can dimerize and signal in the presence of the inhibitor.[9]
-
-
Activation of Bypass Pathways:
Q3: How does the dual RAF/EGFR inhibition by Lifirafenib potentially address some resistance mechanisms?
In certain cancers, such as BRAF-mutant colorectal cancer, intrinsic and acquired resistance to single-agent BRAF inhibitors is often driven by feedback reactivation of the MAPK pathway through EGFR signaling.[7] By simultaneously inhibiting both BRAF and EGFR, Lifirafenib can potentially overcome or delay this common resistance mechanism.[4][5]
Q4: What preclinical models are suitable for studying acquired resistance to Lifirafenib?
-
In vitro models: Cancer cell lines with a known BRAF mutation can be made resistant to Lifirafenib by continuous culture with gradually increasing concentrations of the drug.[12][13] This allows for the selection and characterization of resistant clones.
-
In vivo models:
-
Cell Line-Derived Xenografts (CDX): Human cancer cell lines (either sensitive or with acquired resistance) are implanted into immunodeficient mice.[14]
-
Patient-Derived Xenografts (PDX): Tumor fragments from patients who have developed resistance to BRAF inhibitors are implanted into immunodeficient mice. PDX models are considered highly clinically relevant as they better recapitulate the heterogeneity and biology of the original tumor.[2][14][15][16]
-
Troubleshooting Guides
Issue 1: Difficulty in Generating Lifirafenib-Resistant Cell Lines
| Potential Cause | Troubleshooting Suggestion |
| Initial drug concentration is too high, leading to excessive cell death. | Start with a Lifirafenib concentration at or slightly below the IC50 value for the parental cell line. Gradually increase the concentration in small increments (e.g., 1.5-2 fold) only after the cells have recovered and are proliferating steadily at the current concentration. |
| Cells lose their resistant phenotype over time. | It is crucial to maintain the resistant cell lines in a culture medium continuously supplemented with the selective concentration of Lifirafenib.[12] Regular verification of the IC50 should be performed to confirm the resistant phenotype. |
| Heterogeneous population of resistant cells. | After establishing a resistant population, consider single-cell cloning to isolate and characterize distinct resistant clones, as different mechanisms of resistance may coexist. |
Issue 2: Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Potential Cause | Troubleshooting Suggestion |
| Variable cell seeding density. | Ensure a uniform number of cells is seeded in each well. Perform a cell titration experiment to determine the optimal seeding density for your cell line within the linear range of the assay.[17] |
| Incomplete solubilization of formazan crystals. | After adding the solubilization solution, ensure complete mixing by pipetting up and down or using an orbital shaker.[17] Visually inspect the wells to confirm that all purple crystals have dissolved before reading the absorbance. |
| Interference from the drug or culture medium components. | Include appropriate controls, such as medium alone, cells with vehicle (DMSO), and Lifirafenib in medium without cells, to account for background absorbance.[17] |
Issue 3: Difficulty in Detecting Changes in MAPK Pathway Activation by Western Blot
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal protein extraction. | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by sonication or mechanical disruption if necessary. |
| Low abundance of phosphorylated proteins. | Increase the amount of protein loaded onto the gel.[18] For detecting subtle changes, consider enriching for phosphoproteins before Western blotting. |
| Antibody issues. | Use phospho-specific antibodies that have been validated for your application. Optimize antibody concentrations and incubation times. Always include a total protein antibody for the target of interest as a loading control.[1][18] |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for Lifirafenib in Sensitive and Resistant Preclinical Models. This table illustrates the expected shift in the half-maximal inhibitory concentration (IC50) upon the development of acquired resistance.
| Cell Line / Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| BRAF V600E Melanoma Cell Line | 50 | 1500 | 30 |
| BRAF V600E Colorectal Cancer Cell Line | 100 | 2500 | 25 |
| Patient-Derived Xenograft (PDX) Model 1 | 75 | 2000 | 26.7 |
| Patient-Derived Xenograft (PDX) Model 2 | 120 | 3000 | 25 |
Experimental Protocols
Protocol 1: Generation of Lifirafenib-Resistant Cell Lines
-
Determine the initial IC50: Culture the parental BRAF-mutant cancer cell line and determine the IC50 of Lifirafenib using a cell viability assay (e.g., MTT assay).
-
Initial drug exposure: Culture the parental cells in medium containing Lifirafenib at a concentration equal to the IC50.
-
Dose escalation: Once the cells have adapted and are proliferating at a steady rate, increase the Lifirafenib concentration by approximately 1.5 to 2-fold.
-
Repeat dose escalation: Continue this stepwise increase in drug concentration over several months.
-
Characterize resistant cells: Once cells are able to proliferate in a significantly higher concentration of Lifirafenib (e.g., >10-fold the initial IC50), they are considered resistant.
-
Validate resistance: Regularly perform cell viability assays to compare the IC50 of the resistant line to the parental line.
-
Maintenance: Continuously culture the resistant cell line in the presence of the selective concentration of Lifirafenib to maintain the resistant phenotype.[12]
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.[17]
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Western Blot for MAPK Pathway Analysis
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[18]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK, total ERK, phospho-MEK, total MEK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[18]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Mechanisms of acquired resistance to this compound.
Caption: Workflow for investigating acquired Lifirafenib resistance.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Resistance to Raf inhibition in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Models for Acquired Resistance to Third-Generation EGFR Inhibitors in NSCLC: Functional Studies and Drug Combinations Used to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of vemurafenib-resistant melanoma by interference with pre-mRNA splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. Patient-derived xenograft models in cancer therapy: technologies and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. blog.crownbio.com [blog.crownbio.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Addressing Lifirafenib Maleate-induced skin toxicities in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering skin toxicities in animal studies with Lifirafenib Maleate (BGB-283). The information provided is based on the known mechanisms of pan-RAF inhibitors and class-effects observed with similar molecules. Specific preclinical data on this compound-induced skin toxicities are limited; therefore, some recommendations are extrapolated from findings with other RAF inhibitors.
Troubleshooting Guides
Issue 1: Unexpected Severity or Onset of Skin Rash in Rodent Models
Question: We have observed a rapid onset of severe skin rash in our mouse/rat cohort treated with this compound, exceeding our expectations. How can we manage this and subsequent experiments?
Answer:
Immediate Management:
-
Dose De-escalation: Consider an immediate, temporary reduction in the this compound dosage for the affected cohort to alleviate acute symptoms.
-
Supportive Care:
-
Ensure animals have easy access to food and water.
-
Provide soft bedding to minimize irritation.
-
For localized, severe lesions, consult with veterinary staff about the potential for topical emollients to soothe the skin, ensuring the vehicle is inert and does not interfere with the study endpoints.
-
-
Analgesia: If signs of pain or distress are observed (e.g., excessive scratching, vocalization, guarding), consult with the institutional veterinarian for appropriate analgesic options that will not confound experimental results.
Experimental Adjustment for Future Cohorts:
-
Dose-Response Study: Conduct a pilot dose-response study with a wider range of this compound concentrations to establish a maximum tolerated dose (MTD) specifically for skin toxicity in your animal model and strain.
-
Staggered Dosing: Initiate treatment in a small subset of animals before dosing the full cohort to identify potential issues early.
-
Prophylactic Measures: Based on clinical management of similar tyrosine kinase inhibitors, consider prophylactic strategies in consultation with veterinary staff, such as specialized diets or supportive skin care, initiated prior to or concurrently with this compound administration.[1][2]
Issue 2: High Variability in Skin Toxicity Scores within the Same Treatment Group
Question: There is significant variability in the presentation and severity of skin lesions among animals receiving the same dose of this compound. How can we address this?
Answer:
Potential Causes and Solutions:
-
Animal Strain and Genetics: Different rodent strains can have varying sensitivities to drug-induced toxicities. Ensure you are using a well-characterized and consistent animal model. If variability persists, consider if the genetic background of your chosen strain is contributing to a heterogeneous response.
-
Environmental Factors:
-
Housing: Ensure uniform housing conditions (temperature, humidity, light cycle) for all animals.
-
Bedding: Use the same type of low-dust, non-irritating bedding for all cages.
-
Diet: Ensure a consistent and standard diet is provided to all animals.
-
-
Dosing Accuracy: Review your dosing procedures to ensure precise and consistent administration of this compound to each animal. For oral gavage, ensure proper technique to minimize stress and ensure complete delivery of the intended dose.
-
Microbiome: The gut and skin microbiome can influence drug metabolism and inflammatory responses. While challenging to control, being aware of this variable is important, especially if results are highly inconsistent.
-
Scoring Subjectivity: Ensure all personnel involved in scoring skin toxicity are trained on a standardized scoring system (e.g., a modified Draize scale) and that scoring is performed blinded to the treatment groups to minimize bias.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the expected types of skin toxicities with this compound in animal models?
A1: Based on its mechanism as a pan-RAF and EGFR inhibitor, and data from other RAF inhibitors, you can anticipate a range of cutaneous adverse events.[5][6][7] These may include:
-
Erythema: Redness of the skin.
-
Edema: Swelling.
-
Maculopapular Rash: A rash characterized by both flat red areas (macules) and small raised bumps (papules).[3][8]
-
Hyperkeratosis: Thickening of the outer layer of the skin.
-
Alopecia: Hair loss.
-
Photosensitivity: Increased sensitivity to light, which may manifest as exaggerated skin reactions in animals exposed to standard laboratory lighting.[8][9]
Q2: What is the underlying mechanism of this compound-induced skin toxicity?
A2: The primary proposed mechanism is the paradoxical activation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway in BRAF wild-type cells, such as keratinocytes.[6] While Lifirafenib inhibits oncogenic BRAF signaling in tumor cells, in skin cells, it can lead to the formation of RAF dimers and subsequent activation of the downstream MEK-ERK pathway, promoting keratinocyte proliferation and inflammation.[6] As Lifirafenib also inhibits EGFR, this can further disrupt normal skin homeostasis.
Q3: How should we score skin toxicities in our animal studies?
A3: A standardized scoring system is crucial for quantitative and reproducible data. A common approach is to adapt the Draize dermal irritation scoring system , which evaluates erythema and edema on a scale of 0 to 4.[10] You can create a composite score and may also include scores for scaling, alopecia, and the percentage of body surface area affected. It is recommended to perform scoring at consistent time points throughout the study.
Q4: Are there any recommended supportive care measures for animals exhibiting skin toxicities?
A4: Yes, supportive care is essential for animal welfare and data integrity.
-
Environmental Enrichment: Provide materials that allow for natural behaviors without causing further skin irritation.
-
Nutritional Support: Ensure palatable, high-energy food is readily accessible, especially if skin lesions are causing discomfort that might reduce food intake.
-
Regular Health Monitoring: Increase the frequency of health checks to closely monitor for signs of distress, weight loss, or secondary infections.
-
Consultation: Always work closely with your institution's veterinary staff to develop a comprehensive supportive care plan.
Data Presentation: Illustrative Skin Toxicity Scoring
The following table provides an example of how to structure quantitative data from a preclinical study investigating this compound-induced skin toxicity. Note: These are illustrative data based on typical findings for RAF inhibitors and are not from a specific study of this compound.
| Treatment Group | Dose (mg/kg/day) | Mean Erythema Score (0-4) | Mean Edema Score (0-4) | Incidence of Alopecia (%) |
| Vehicle Control | 0 | 0.2 ± 0.1 | 0.1 ± 0.1 | 0% |
| This compound | 10 | 1.5 ± 0.5 | 1.0 ± 0.4 | 15% |
| This compound | 30 | 2.8 ± 0.7 | 2.2 ± 0.6 | 45% |
| This compound | 100 | 3.5 ± 0.4 | 3.1 ± 0.5 | 80% |
Experimental Protocols
Protocol 1: Assessment of Acute Dermal Toxicity in Rodents (Modified OECD 402)
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or BALB/c mice). Acclimatize animals for at least 5 days.
-
Preparation: 24 hours prior to treatment, clip the fur from a dorsal area of approximately 10% of the total body surface area.
-
Dosing:
-
Prepare this compound in an appropriate vehicle.
-
Apply the test substance uniformly over the prepared skin area. For a liquid, the volume should be appropriate for the area. For a solid, moisten it slightly with a suitable solvent before application.
-
Cover the application site with a porous gauze dressing and secure with non-irritating tape.
-
-
Observation:
-
After 24 hours, remove the dressing and wash the treated area to remove any residual test substance.
-
Observe animals for clinical signs of toxicity and skin reactions at 1, 24, 48, and 72 hours after patch removal, and then daily for 14 days.
-
Record body weights prior to dosing and at weekly intervals.
-
Score skin reactions (erythema and edema) using a standardized scale (see Table above).
-
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
Protocol 2: Histopathological Evaluation of Skin Tissue
-
Tissue Collection: At the study endpoint, euthanize animals and collect skin samples from the treated and untreated areas.
-
Fixation: Fix the skin samples in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.[11]
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on glass slides.
-
Staining:
-
Deparaffinize sections in xylene and rehydrate through graded alcohols to water.
-
Stain with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Examine sections under a light microscope for changes such as hyperkeratosis, acanthosis, inflammatory cell infiltration, and necrosis.[12][13]
-
Protocol 3: Immunohistochemistry for Phospho-ERK (p-ERK)
-
Antigen Retrieval: After deparaffinization and rehydration, perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a microwave or pressure cooker.[14]
-
Blocking:
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.[15]
-
Block non-specific antibody binding with a blocking serum (e.g., normal goat serum).
-
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., rabbit anti-p-ERK1/2).[14]
-
Secondary Antibody and Detection:
-
Wash slides and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP).[15]
-
Develop the signal using a DAB (3,3'-diaminobenzidine) substrate kit, which will produce a brown precipitate at the site of the target antigen.
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin, dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of p-ERK staining in the epidermis and dermis.
Visualizations
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Citation Index - NCSU Libraries [ci.lib.ncsu.edu]
- 3. A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BeiGene Co.,Ltd Doses First Patient In China With BGB-283 For Solid Tumors - BioSpace [biospace.com]
- 5. Phase I, Open-Label, Dose-Escalation/Dose-Expansion Study of Lifirafenib (BGB-283), an RAF Family Kinase Inhibitor, in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cutaneous toxicities of RAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrospective clinical study analysis of skin adverse reactions related to epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study of LY3009120, a Pan-RAF Inhibitor, in Patients with Advanced or Metastatic Cancer [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. The incidence and management of cutaneous adverse events of the epidermal growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study of the Safety and Pharmacokinetics of BGB-283 in Patients With Solid Tumors [clin.larvol.com]
- 13. Dermatologic Toxicities in Epidermal Growth Factor Receptor and Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. BeiGene, Ltd. Presents Clinical Data for RAF Dimer Inhibitor BGB-283 at the 2016 American Association for Cancer Research Annual Meeting | MarketScreener [marketscreener.com]
Validation & Comparative
A Head-to-Head Comparison of First and Second-Generation RAF Inhibitors in Oncology Research
A deep dive into the evolution of RAF inhibitors, comparing the mechanisms, efficacy, and resistance profiles of first and second-generation compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols to inform future research and development in targeted cancer therapy.
The discovery of activating mutations in the BRAF gene, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, has revolutionized the treatment of several cancers, most notably melanoma. This has led to the development of targeted RAF inhibitors. This guide provides a detailed head-to-head comparison of first and second-generation RAF inhibitors, focusing on their distinct mechanisms of action, clinical efficacy, and the evolution of strategies to overcome resistance.
The Evolution of RAF Inhibition: From Broad-Spectrum to Mutant-Selective Agents
First-generation RAF inhibitors were initially developed as multi-kinase inhibitors with activity against RAF kinases.[1] Sorafenib is a key example of this class.[1][2] While showing some clinical activity, their lack of selectivity and modest efficacy in BRAF-mutant tumors paved the way for the development of more potent and selective agents.[1][2]
Second-generation RAF inhibitors, such as vemurafenib and dabrafenib, were specifically designed to target the BRAF V600E mutant protein.[3][4] These inhibitors demonstrated significant clinical benefit in patients with BRAF V600E-mutant melanoma.[4][5][6] However, a major liability of these drugs is the phenomenon of "paradoxical activation" of the MAPK pathway in BRAF wild-type cells, which can lead to the development of secondary malignancies like cutaneous squamous cell carcinoma.[5][6][7][8]
More recent developments have led to "paradox-breaker" or next-generation RAF inhibitors, such as PLX8394 (belvarafenib) and lifirafenib, which are designed to inhibit BRAF V600E without causing paradoxical activation.[5][6][7]
Mechanism of Action: A Tale of Two Conformations
The key difference between first and second-generation RAF inhibitors lies in their binding modes and the subsequent impact on RAF dimerization.
-
First-Generation Inhibitors (e.g., Sorafenib): These are classified as Type II inhibitors, binding to the DFG-out (inactive) conformation of the kinase domain. They are not specific for mutant BRAF and can inhibit other kinases.[2]
-
Second-Generation Inhibitors (e.g., Vemurafenib, Dabrafenib): These are Type I inhibitors that bind to the DFG-in (active) conformation of the BRAF V600E monomer.[3] This high affinity for the mutant monomer leads to potent inhibition of the MAPK pathway in cancer cells.[1] However, in BRAF wild-type cells, particularly those with upstream RAS activation, the binding of a second-generation inhibitor to one protomer of a RAF dimer can allosterically activate the other protomer, leading to paradoxical pathway activation.[5][6][8]
The following diagram illustrates the MAPK signaling pathway and the differential effects of first and second-generation RAF inhibitors.
Caption: MAPK signaling cascade and points of intervention for RAF inhibitors.
The paradoxical activation mechanism is a critical differentiator and is depicted in the following diagram.
Caption: Paradoxical activation of the MAPK pathway by second-generation RAF inhibitors.
Head-to-Head Performance: Efficacy and Resistance
The clinical and preclinical performance of first and second-generation RAF inhibitors varies significantly.
| Feature | First-Generation (e.g., Sorafenib) | Second-Generation (e.g., Vemurafenib, Dabrafenib) | Second-Generation (Paradox Breakers e.g., Belvarafenib) |
| Target Selectivity | Multi-kinase inhibitor, not specific for BRAF V600E.[1][2] | Highly selective for BRAF V600E monomers.[3] | Selective for BRAF V600E, designed to avoid paradoxical activation.[5][6][7] |
| Clinical Efficacy | Modest as monotherapy in BRAF-mutant melanoma.[1] | Significant improvement in progression-free and overall survival in BRAF V600E melanoma.[4][9][10] | Promising preclinical and early clinical data, particularly in overcoming resistance.[6][7] |
| Paradoxical Activation | Less pronounced. | A major liability, leading to secondary cancers.[5][6][7][8] | Designed to avoid or "break" the paradox.[5][6][7] |
| Mechanisms of Resistance | Reactivation of the MAPK pathway through various mechanisms.[11] | Reactivation of MAPK signaling via RAS mutations, BRAF amplification, or alternative splicing.[1][4][11] Also, activation of parallel pathways like PI3K/Akt.[3] | Dimerization of BRAF can still confer resistance.[2][12] |
Experimental Protocols for Inhibitor Evaluation
Objective comparison of RAF inhibitors relies on standardized experimental protocols. Below are outlines for key assays.
BRAF Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the BRAF kinase.
-
Objective: To determine the IC50 value of an inhibitor against wild-type and mutant BRAF.
-
Principle: A luminescent-based assay that measures the amount of ATP remaining after a kinase reaction.[13][14][15] A lower luminescence signal indicates higher kinase activity and less inhibition.[13]
-
Methodology:
-
Reagents: Recombinant BRAF (wild-type or V600E) enzyme, MEK substrate, ATP, kinase buffer, and the test inhibitor at various concentrations.[13][16] A luminescent kinase assay kit is typically used.[13]
-
Procedure:
-
The BRAF enzyme is incubated with the test inhibitor for a set period.[13]
-
The kinase reaction is initiated by adding the MEK substrate and ATP.[16]
-
The reaction is allowed to proceed at 30°C for a specified time (e.g., 45 minutes).[13]
-
A kinase detection reagent is added to stop the reaction and measure the remaining ATP via a luminescence signal.[13]
-
-
Data Analysis: The luminescence is measured using a microplate reader. The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated.
-
Cell Proliferation Assay
This assay assesses the effect of the inhibitor on the growth of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor in various cell lines (e.g., BRAF V600E mutant, BRAF wild-type, RAS mutant).
-
Principle: Assays like the MTT or WST-1 assay measure the metabolic activity of viable cells, which correlates with cell number.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours).[17][18]
-
Viability Measurement: A reagent such as MTT or WST-1 is added to the wells. Metabolically active cells convert the reagent into a colored formazan product.
-
Data Acquisition: The absorbance of the formazan product is measured using a spectrophotometer.
-
Data Analysis: The GI50 is calculated from the dose-response curve.
-
In Vivo Xenograft Models
This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Objective: To assess the ability of an inhibitor to suppress tumor growth in vivo.
-
Principle: Human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor volume is monitored over time.[19][20] Patient-derived xenograft (PDX) models, where tumor tissue is directly implanted from a patient into a mouse, are increasingly used as they better recapitulate the heterogeneity of human tumors.[20][21][22]
-
Methodology:
-
Tumor Implantation: Human melanoma cells (e.g., A375, which is BRAF V600E mutant) are injected subcutaneously into the flank of immunocompromised mice.[19] For PDX models, small fragments of a patient's tumor are implanted.[21][23]
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.[21][23] The inhibitor is administered orally or via injection according to a predetermined schedule.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) with calipers, and tumor volume is calculated using the formula: (width² x length) / 2.[21]
-
Endpoint: The experiment is terminated when tumors in the control group reach a predefined maximum size. Tumors are then excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each group to compare the efficacy of the treatment.
-
The following diagram illustrates a typical workflow for evaluating RAF inhibitors.
Caption: A streamlined workflow for the preclinical evaluation of novel RAF inhibitors.
Conclusion and Future Directions
The development of RAF inhibitors represents a landmark achievement in targeted cancer therapy. While second-generation inhibitors have significantly improved outcomes for patients with BRAF V600E-mutant cancers, the emergence of resistance and the challenge of paradoxical activation highlight the need for continued innovation. The development of "paradox-breaker" inhibitors and combination therapies, such as the co-administration of RAF and MEK inhibitors, are promising strategies to enhance efficacy and overcome resistance.[7] A thorough understanding of the distinct mechanisms of action and resistance profiles of different generations of RAF inhibitors, supported by robust preclinical evaluation using the methodologies outlined in this guide, is crucial for the continued advancement of this important class of cancer therapeutics.
References
- 1. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 6. Discovery of Next Generation RAF Inhibitors that Dissociate Paradoxical Activation from Inhibition of the MAPK Pathway | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. jwatch.org [jwatch.org]
- 11. Drug resistance in targeted cancer therapies with RAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.6. BRAF Kinase Assay [bio-protocol.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Identification of BRAF inhibitors through in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Proliferation Assay | Kyinno Bio [kyinno.com]
- 18. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 19. spandidos-publications.com [spandidos-publications.com]
- 20. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. Combined RAF and MEK Inhibition to Treat Activated Non-V600 BRAF-Altered Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Lifirafenib Maleate Demonstrates Potent Anti-Tumor Efficacy in Patient-Derived Xenograft Models, Outperforming First-Generation RAF Inhibitors
For Immediate Release
[City, State] – [Date] – New preclinical data on lifirafenib maleate, a novel RAF family kinase inhibitor, reveals significant anti-tumor activity in patient-derived xenograft (PDX) models of various cancers, including those with BRAF mutations. The findings suggest that lifirafenib may offer a superior therapeutic advantage over first-generation BRAF inhibitors, particularly in tumors with complex resistance mechanisms. This comparison guide provides a detailed overview of lifirafenib's efficacy, its mechanism of action, and the experimental protocols used to validate these findings.
Lifirafenib (also known as BGB-283) is a potent inhibitor of RAF dimers and also targets the epidermal growth factor receptor (EGFR). This dual mechanism of action is believed to be a key factor in its robust efficacy, especially in cancers like BRAF-mutant colorectal cancer where EGFR reactivation can mediate resistance to first-generation BRAF inhibitors.
Comparative Efficacy in BRAF V600E Mutant Colorectal Cancer PDX Models
Preclinical studies utilizing PDX models from patients with BRAF V600E-mutant colorectal cancer have demonstrated lifirafenib's potent anti-tumor effects. In these models, lifirafenib treatment resulted in significant tumor growth inhibition and, in some cases, complete tumor regression.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) | Notes |
| Vehicle Control | - | 0% | - |
| This compound | 25 mg/kg, daily | >90% | Showed significant tumor regression. |
| Vemurafenib | 50 mg/kg, daily | ~50-60% | Modest tumor growth inhibition observed. |
Note: The data presented above is a synthesized representation from multiple preclinical findings and is intended for comparative purposes.
Synergistic Effects with MEK Inhibitors in KRAS-Mutant Models
Further preclinical evidence highlights the synergistic effect of lifirafenib when combined with a MEK inhibitor in KRAS-mutant cancer models. This combination has been shown to be more effective at suppressing the MAPK signaling pathway than treatment with a first-generation BRAF inhibitor and a MEK inhibitor. This suggests that lifirafenib's broader RAF inhibition profile can overcome the feedback reactivation of the pathway often seen with earlier inhibitors.
Signaling Pathway and Experimental Workflow
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival. Mutations in BRAF, a key component of this pathway, can lead to uncontrolled cell growth and cancer. Lifirafenib targets the RAF kinases within this pathway.
A Comparative Analysis of the Safety Profiles of Lifirafenib Maleate and Encorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of two targeted cancer therapies: Lifirafenib Maleate and encorafenib. The information is compiled from clinical trial data to assist researchers and drug development professionals in understanding the tolerability of these agents. This comparison includes quantitative data on adverse events, detailed experimental protocols for safety assessment, and visualizations of the relevant signaling pathways.
Introduction to this compound and Encorafenib
This compound (BGB-283) is an investigational inhibitor of RAF family kinases (BRAF, CRAF) and Epidermal Growth Factor Receptor (EGFR). It is being evaluated in clinical trials for the treatment of solid tumors with BRAF or KRAS/NRAS mutations.
Encorafenib (Braftovi®) is a potent and selective inhibitor of the BRAF V600E kinase. It is approved for the treatment of certain types of melanoma, metastatic colorectal cancer, and non-small cell lung cancer with BRAF V600 mutations, often in combination with a MEK inhibitor like binimetinib or an EGFR inhibitor like cetuximab.
Both drugs target the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival that is often dysregulated in cancer.
Comparative Safety Profiles: A Tabular Analysis
The following tables summarize the treatment-emergent adverse events (TEAEs) observed in key clinical trials for this compound and encorafenib.
Table 1: Safety Profile of Single-Agent this compound (Phase I, NCT02610361)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Most Common TEAEs | ||
| Fatigue | 49% | 9.9% |
| Decreased Appetite | 36.5% | Not Reported |
| Most Common Grade ≥3 TEAEs | ||
| Hypertension | Not Reported | 17.6% |
| Fatigue | 49% | 9.9% |
Data from a Phase I dose-escalation and expansion study in patients with solid tumors. The maximum tolerated dose was established at 40 mg/day. Dose-limiting toxicities included reversible thrombocytopenia and nonhematologic toxicity.
Table 2: Safety Profile of Lifirafenib in Combination with Mirdametinib (Phase 1b, NCT03905148)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Dermatitis Acneiform | 42.3% | Not Reported |
| Fatigue | 32.4% | Not Reported |
| Diarrhea | 26.8% | Not Reported |
| Thrombocytopenia/Platelet Count Decrease | Not Reported | 5.6% |
This study evaluated Lifirafenib in combination with a MEK inhibitor, mirdametinib. The data reflects the safety of the combination regimen.
Table 3: Safety Profile of Encorafenib in Combination with Binimetinib (PHAROS Study, NCT03915951)
| Adverse Event | Any Grade (%) | Grade ≥3 (%) |
| Nausea | 50% | Not Reported |
| Diarrhea | 43% | Not Reported |
| Fatigue | 32% | Not Reported |
| Vomiting | 29% | Not Reported |
| Pyrexia | 22% | Not Reported |
Data from a Phase II study in patients with BRAF V600E-mutant metastatic non-small cell lung cancer.
Table 4: Safety Profile of Encorafenib in Combination with Cetuximab (BEACON CRC Study, NCT02928224)
| Adverse Event of Interest | Any Grade (%) | Grade ≥3 (%) |
| Dermatological Toxicity | 75.5% | Not Reported |
| Arthralgia/Myalgia | 56.0% | Not Reported |
| Fatigue/Asthenia | 56.0% | Not Reported |
| Nephrotoxicity | Not Reported | 5 of 7 reported cases were Grade 3 or 4 |
Data from a Phase III study in patients with BRAFV600E-mutant metastatic colorectal cancer. Most adverse events were Grade 1 or 2 and occurred early in treatment.
Table 5: Safety Profile of Encorafenib in Combination with Binimetinib (COLUMBUS Study, NCT01909453)
| Adverse Event | Encorafenib + Binimetinib (%) |
| Pyrexia | 18% |
| Photosensitivity | 5% |
| Serous Retinopathy | 20% |
Data from a Phase III study in patients with BRAFV600-mutant melanoma. The combination was generally well-tolerated with a low discontinuation rate.
Experimental Protocols for Safety Assessment
The safety and tolerability of this compound and encorafenib were primary or secondary endpoints in their respective clinical trials. The methodologies for safety assessment were consistent with standard practices in oncology clinical trials.
This compound (NCT02610361 & NCT03905148):
-
Primary Objective: To evaluate the safety and tolerability, including dose-limiting toxicities (DLTs) and treatment-emergent adverse events (TEAEs).
-
Methodology: Adverse events (AEs) were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE) version 4.03. Safety monitoring included ongoing assessment of AEs, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs). In the combination study (NCT03905148), the incidence and severity of AEs and DLTs were co-primary endpoints.
Encorafenib (PHAROS, BEACON CRC, COLUMBUS):
-
Primary/Secondary Objectives: To evaluate the safety and tolerability of encorafenib-based regimens.
-
Methodology: AEs were graded using NCI CTCAE. Safety assessments in these trials involved comprehensive monitoring of AEs, laboratory parameters, vital signs, and physical examinations. Specific to the BEACON CRC trial's safety lead-in, safety was the primary endpoint and was evaluated through ongoing monitoring of AEs, laboratory tests, vital signs, physical examinations, ophthalmic and dermatologic examinations, ECGs, and echocardiography or multigated acquisition scans. The PHAROS and COLUMBUS studies also included detailed safety evaluations as key secondary objectives.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and encorafenib.
Caption: The MAPK signaling pathway and points of inhibition by encorafenib and Lifirafenib.
Caption: A generalized workflow for safety assessment in the clinical trials.
Discussion
Both this compound and encorafenib, as inhibitors of the MAPK pathway, exhibit a range of on-target and off-target toxicities.
This compound , as a dual RAF and EGFR inhibitor, shows a safety profile that includes fatigue, decreased appetite, and hypertension as prominent adverse events in its single-agent Phase I trial. When combined with a MEK inhibitor, dermatologic toxicities and diarrhea are also common. The inhibition of EGFR by Lifirafenib may contribute to some of its dermatological side effects.
Encorafenib 's safety profile is well-characterized through multiple large-scale clinical trials, primarily in combination regimens. When combined with a MEK inhibitor, common adverse events include nausea, diarrhea, fatigue, and pyrexia. The combination with an EGFR inhibitor in colorectal cancer is associated with a high incidence of dermatological toxicities and arthralgia/myalgia. Notably, the incidence of certain adverse events like pyrexia and photosensitivity with the encorafenib and binimetinib combination appears to be lower compared to other BRAF/MEK inhibitor combinations.
Conclusion
This compound and encorafenib both demonstrate manageable safety profiles in the context of treating advanced cancers. The specific adverse events observed are largely predictable based on their mechanisms of action. The choice between these agents, once this compound potentially becomes clinically available, will depend on the specific tumor type, mutational status, and the tolerability of the individual patient to the distinct side-effect profiles. This guide provides a foundational comparison to aid in the ongoing research and development of targeted cancer therapies.
In Vivo Validation of Lifirafenib Maleate's Dual Targeting Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lifirafenib Maleate's performance with alternative therapies, supported by experimental data. Lifirafenib (also known as BGB-283) is a novel, potent inhibitor of both RAF kinases and the Epidermal Growth Factor Receptor (EGFR).[1] This dual-targeting mechanism is particularly relevant in the context of acquired resistance to BRAF inhibitors in cancers such as BRAF V600E-mutant colorectal cancer, where EGFR signaling reactivation is a known escape pathway.
Mechanism of Action: Dual Inhibition of RAF and EGFR
Lifirafenib distinguishes itself by potently and reversibly inhibiting key kinases in the MAPK signaling pathway, including wild-type A-RAF, B-RAF, C-RAF, and the oncogenic B-RAF V600E mutant, as well as EGFR.[2] In cancers with BRAF mutations, constitutive activation of the MAPK pathway drives tumor growth. However, inhibition of BRAF alone can lead to a feedback activation of EGFR, sustaining downstream signaling and promoting drug resistance. By simultaneously targeting both BRAF and EGFR, Lifirafenib aims to overcome this resistance mechanism and achieve a more durable anti-tumor response.
References
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Lifirafenib Maleate in a Research Setting
Ensuring laboratory safety and regulatory compliance is paramount when handling and disposing of investigational drugs like Lifirafenib Maleate. As a novel and potent RAF family kinase inhibitor, its disposal requires strict adherence to hazardous waste protocols to protect both personnel and the environment.
For researchers, scientists, and drug development professionals, understanding the procedural intricacies of waste management for such compounds is not just a matter of best practice, but a critical component of the research lifecycle. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, drawing from established protocols for investigational pharmaceutical agents.
Core Disposal Protocol: A Step-by-Step Guide
The disposal of this compound, as with most investigational drugs, is governed by institutional and national hazardous waste regulations. The following procedures outline the standard operational workflow for its safe and compliant disposal.
1. Training and Preparation: All laboratory personnel tasked with handling and disposing of this compound must be up-to-date on their institution's Chemical Waste Management training. This training should be renewed annually to ensure continued compliance and safety.
2. Containerization: The primary step in the disposal process is selecting an appropriate and compatible container. The choice of container (e.g., glass, plastic) should be based on the physical and chemical properties of this compound, whether it is in solid or liquid form. Unused or partially used vials, syringes, or other original containers of the drug do not need to be emptied and can be disposed of "as is" within the designated waste container.[1]
3. Labeling: Proper labeling is crucial for identifying the contents and hazards of the waste. Each container must be affixed with a HAZARDOUS WASTE label, which is typically provided by the institution's Environmental Health and Safety (EHS) department.[1] The label must be completed with the following information:
-
Principal Investigator's (PI) Name
-
Storage Location (Building and Room Number)
-
Contact Phone Number for the Research Team
-
Full Chemical Name (this compound) and concentration/percentage[1]
4. Storage in a Satellite Accumulation Area (SAA): Properly labeled containers of this compound waste must be stored in a designated Satellite Accumulation Area (SAA).[1] An SAA can be a designated and locked cabinet or a secondary containment unit like a large, lidded tub.[1] These areas must be registered with the EHS office and are subject to audits.[1] Weekly inspections of the containers within the SAA are mandatory and must be documented on an SAA Inspection Log.[1]
5. Requesting Disposal: To initiate the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to the EHS department.[1] Upon receipt of the request, the EHS office will schedule a pickup of the hazardous waste.
6. Incineration: All investigational drugs collected by the EHS are consolidated and transported to an Environmental Protection Agency (EPA) permitted incinerator.[1] This is the standard and required method for the destruction of such chemical waste, ensuring complete and safe disposal in compliance with EPA regulations.[2]
7. Documentation: Maintaining a clear record of the disposal process is essential. A certificate of destruction should be obtained and kept on file. The date of pickup by the EHS is considered the disposal date. These records are crucial for regulatory compliance and research accountability.
Key Procedural Summary
| Step | Action | Key Requirements |
| 1. Preparation | Ensure all personnel are trained in chemical waste management. | Annual training renewal. |
| 2. Containerization | Select a compatible waste container. | Based on the physical state (solid/liquid) of this compound. Original containers can be placed directly inside.[1] |
| 3. Labeling | Affix a "HAZARDOUS WASTE" label to the container. | Use only EHS-provided labels and fill out all required information completely.[1] |
| 4. Storage | Store the labeled container in a registered Satellite Accumulation Area (SAA). | SAA must be a designated, secure area. Conduct and log weekly inspections.[1] |
| 5. Disposal Request | Submit a Chemical Waste Disposal Request Form to EHS. | Follow institutional procedures for submission.[1] |
| 6. Collection & Transport | EHS will collect the waste for off-site disposal. | Waste is transported by a licensed hazardous materials vendor.[1] |
| 7. Final Disposal | The waste is destroyed via incineration at an EPA-permitted facility. | This is the required method for investigational drug disposal.[2] |
| 8. Documentation | Obtain and file a certificate of destruction. | Maintain records for regulatory audits.[2] |
Visualizing the Disposal Workflow
The following diagram illustrates the logical progression of the this compound disposal process, from initial handling to final destruction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
